molecular formula C6H9FO2 B6152595 {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2383250-63-1

{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B6152595
CAS No.: 2383250-63-1
M. Wt: 132.13 g/mol
InChI Key: JEYRAORIAKZMTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the reaction of a fluorinated precursor with an appropriate reagent to introduce the hydroxyl group. One common method involves the use of fluorinated epoxides, which undergo ring-opening reactions to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
  • {4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
  • {4-iodo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Uniqueness

{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it valuable in various applications .

Properties

CAS No.

2383250-63-1

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

InChI

InChI=1S/C6H9FO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2

InChI Key

JEYRAORIAKZMTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CO)F

Purity

95

Origin of Product

United States

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